molecular formula C7H11NO3 B3348203 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- CAS No. 158414-69-8

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-

Cat. No. B3348203
CAS RN: 158414-69-8
M. Wt: 157.17 g/mol
InChI Key: UKQLYCSMIVXPDB-YFKPBYRVSA-N
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Description

“2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-” is a chemical compound with the IUPAC name methyl 1-methyl-6-oxopiperidine-2-carboxylate . It has a molecular weight of 171.2 and its InChI Code is 1S/C8H13NO3/c1-9-6 (8 (11)12-2)4-3-5-7 (9)10/h6H,3-5H2,1-2H3 .


Synthesis Analysis

The compound can be used as a reactant to synthesize functionalized β-lactam N-heterocycles via carboxymethylproline synthase catalyzed cyclization reactions . It can also be used to synthesize Pro-(S)-C5 branched [4.3.1] aza-amide bicycles, which are potential inhibitors for FK506-binding proteins .


Molecular Structure Analysis

The molecular structure of “2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-” is represented by the InChI Code 1S/C8H13NO3/c1-9-6 (8 (11)12-2)4-3-5-7 (9)10/h6H,3-5H2,1-2H3 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound can participate in carboxymethylproline synthase catalyzed cyclization reactions to produce functionalized β-lactam N-heterocycles . It can also be involved in the synthesis of Pro-(S)-C5 branched [4.3.1] aza-amide bicycles .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 171.2 . The compound should be stored in a refrigerator .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

methyl (2S)-6-oxopiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQLYCSMIVXPDB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456084
Record name 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-

CAS RN

158414-69-8
Record name 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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